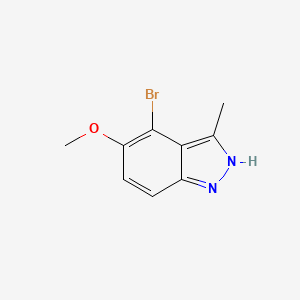
4-Bromo-5-methoxy-3-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxy-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-3-methyl-1H-indazole typically involves the cyclization of substituted hydrazines with appropriate aldehydes or ketones. One common method includes the reaction of 2-bromo-4-methoxyacetophenone with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic processes. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, can be employed to improve yields and reduce reaction times . These methods often involve the use of ligands and specific reaction conditions to ensure selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
4-Bromo-5-methoxy-3-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1H-indazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-Methoxy-3-methyl-1H-indazole: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
3-Methyl-1H-indazole: Lacks both the bromine and methoxy groups, making it less versatile in chemical modifications.
Uniqueness
The presence of both bromine and methoxy groups in 4-Bromo-5-methoxy-3-methyl-1H-indazole makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-bromo-5-methoxy-3-methyl-2H-indazole |
InChI |
InChI=1S/C9H9BrN2O/c1-5-8-6(12-11-5)3-4-7(13-2)9(8)10/h3-4H,1-2H3,(H,11,12) |
InChI Key |
XJPKEHZLLOAPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=C2Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
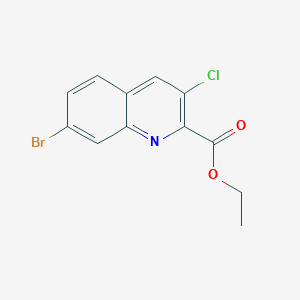

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
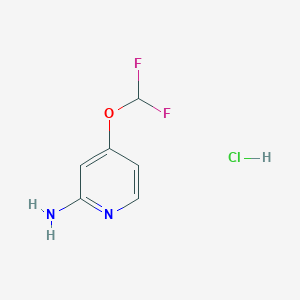
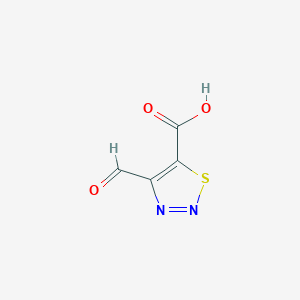
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
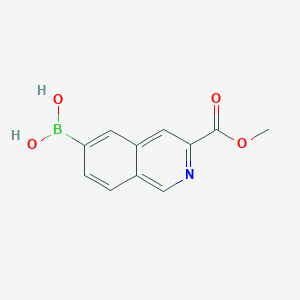
![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
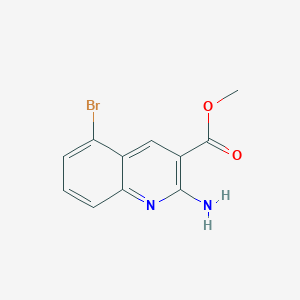
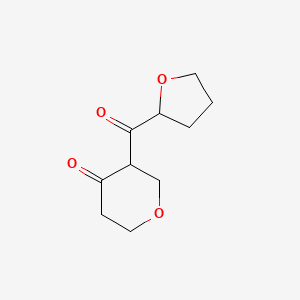
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
